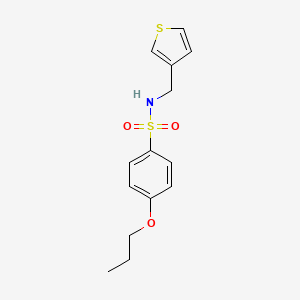

4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S2/c1-2-8-18-13-3-5-14(6-4-13)20(16,17)15-10-12-7-9-19-11-12/h3-7,9,11,15H,2,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHIJLFRMMEIMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the reaction of 4-propoxybenzenesulfonyl chloride with thiophen-3-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase IX, which is overexpressed in certain cancers.

Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Spectral Properties

- IR Spectroscopy : The absence of νS–H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in thione tautomers () would differentiate the target compound from thiol-containing analogs .

- NMR : The thiophen-3-ylmethyl group would produce distinct ¹H-NMR signals for thiophene protons (~6.5–7.5 ppm), contrasting with the downfield-shifted aromatic protons in isoxazole derivatives () .

Data Tables

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Table 2: Spectral Signatures of Key Functional Groups

Research Implications

The structural uniqueness of this compound positions it as a candidate for further investigation in:

Biological Activity

4-Propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the propoxy and thiophen-3-ylmethyl groups contributes to its unique pharmacological profile.

Anti-inflammatory Activity

Research has indicated that compounds with a benzenesulfonamide structure exhibit significant anti-inflammatory properties. A study demonstrated that related sulfonamides effectively inhibited carrageenan-induced rat paw edema, showcasing their potential as anti-inflammatory agents. For instance, compounds similar to this compound were tested with varying degrees of success in reducing inflammation in animal models .

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been extensively studied. In vitro tests showed that certain benzenesulfonamides possess potent activity against various bacterial strains. For example, one study reported minimum inhibitory concentrations (MICs) for derivatives against Escherichia coli and Staphylococcus aureus, with values as low as 6.63 mg/mL . The specific activity of this compound against these pathogens remains to be fully characterized but is anticipated to be promising based on structural similarities.

Anticancer Potential

Emerging evidence suggests that sulfonamide derivatives may exhibit anticancer properties through various mechanisms, including the inhibition of specific cancer cell lines. The benzenesulfonamide scaffold has been explored for its ability to act as a progesterone receptor antagonist, which could have implications in treating hormone-dependent cancers such as breast cancer . Further studies are needed to elucidate the specific anticancer mechanisms associated with this compound.

Case Studies and Experimental Data

- Anti-inflammatory Studies : In a controlled experiment, compounds structurally similar to this compound were tested for their ability to reduce inflammation in animal models. The results indicated significant reductions in edema at various dosages, suggesting a dose-dependent response .

- Antimicrobial Efficacy : A series of benzenesulfonamide derivatives were evaluated for their antimicrobial activity. The results showed that several compounds had MIC values comparable to or better than standard antibiotics against common pathogens, indicating their potential as novel antimicrobial agents .

- Anticancer Activity : Research has identified that certain benzenesulfonamide derivatives can inhibit cell proliferation in cancer cell lines. For instance, a derivative was shown to significantly reduce viability in breast cancer cells, highlighting the need for further exploration into the anticancer properties of this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Promising (in vivo studies ongoing) | Anticipated based on structure | Under investigation |

| Related Sulfonamides | Significant reduction in edema | MICs < 6.72 mg/mL against E. coli | Inhibition observed in various cancer lines |

| Other Benzenesulfonamides | Variable effectiveness | Effective against multiple strains | Some show promising results |

Q & A

Basic: What are the standard synthetic routes for 4-propoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, and what critical parameters influence yield?

The synthesis typically involves sequential sulfonylation and alkylation reactions. A common route includes:

- Step 1: Reacting 4-propoxybenzenesulfonyl chloride with thiophen-3-ylmethanamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere.

- Step 2: Purification via recrystallization using ethanol/water mixtures to achieve >95% purity.

Critical Parameters: - Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Choice: Dichloromethane enhances reactivity compared to THF or DMF .

- Purification: Gradient recrystallization improves yield and purity .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Key methods include:

- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., propoxy group integration, thiophene methylene linkage).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak at m/z 366.08).

- X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated in analogous sulfonamide derivatives .

- IR Spectroscopy: Identifies sulfonamide S=O stretches (~1350–1150 cm) .

Advanced: How can reaction conditions be optimized to enhance synthetic efficiency and purity?

Methodological Strategies:

- Kinetic Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times.

- Solvent Optimization: Replace dichloromethane with acetonitrile for faster sulfonylation at lower temperatures (e.g., -10°C) .

- Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate amine coupling, reducing side-product formation .

Purity Enhancement: - HPLC Purification: Employ C18 columns with isopropanol/water gradients for >99% purity .

Advanced: How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. no activity)?

Analytical Approaches:

- Assay Validation: Standardize cell lines (e.g., HepG2 vs. MCF-7) and culture conditions to ensure reproducibility .

- Purity Reassessment: Use HPLC-MS to confirm compound integrity; impurities ≥5% can skew bioactivity .

- Target Profiling: Perform kinase inhibition panels or proteomic studies to identify off-target effects .

Example: Discrepancies in antiproliferative activity may arise from variations in mitochondrial toxicity assays (e.g., MTT vs. resazurin) .

Advanced: What methodologies elucidate the mechanism of action for enzyme inhibition?

Stepwise Strategies:

Enzyme Kinetics: Determine values via Lineweaver-Burk plots to classify competitive/non-competitive inhibition .

Structural Biology: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding interactions .

Pathway Analysis: Use siRNA knockdowns or CRISPR-Cas9 to validate target relevance in cellular models .

Metabolomics: Track downstream metabolite changes (e.g., ATP depletion) via LC-MS to confirm mechanistic hypotheses .

Advanced: How is computational modeling integrated into structure-activity relationship (SAR) studies?

Methodological Workflow:

- Docking Simulations: Use AutoDock Vina to predict binding poses against targets (e.g., EGFR tyrosine kinase) .

- QSAR Modeling: Develop regression models correlating substituent electronegativity (e.g., propoxy vs. ethoxy) with bioactivity .

- MD Simulations: Analyze ligand-protein stability over 100-ns trajectories to prioritize derivatives for synthesis .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature: Store at -20°C in amber vials to prevent photodegradation.

- Solubility: Prepare stock solutions in DMSO (≤10 mM) to avoid hydrolysis; confirm stability via weekly HPLC checks .

Advanced: How are metabolic stability and toxicity profiles evaluated preclinically?

Key Assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.